

A Technical Guide to the Solubility of Boc-Phg-OH in Organic Solvents

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Compound of Interest

Compound Name: *Boc-Phg-OH*

Cat. No.: *B558233*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-phenylglycine (**Boc-Phg-OH**), a crucial building block in peptide synthesis and drug development. Due to a lack of extensive publicly available quantitative solubility data, this document focuses on providing robust qualitative information and a detailed experimental protocol to enable researchers to determine precise solubility parameters in their laboratories.

Qualitative Solubility Data

Boc-Phg-OH exhibits a range of solubilities in common organic solvents, a critical consideration for its use in synthesis and formulation. The following table summarizes the available qualitative solubility information.

Solvent	Qualitative Solubility
Chloroform	Soluble[1]
Dichloromethane	Soluble[1]
Ethyl Acetate	Soluble[1]
Dimethyl Sulfoxide (DMSO)	Soluble[1], Slightly Soluble[2]
Acetone	Soluble[1]
Methanol	Slightly Soluble[2]
N,N-Dimethylformamide (DMF)	Clearly soluble (1 mmole in 2 ml)[3]
Water	Insoluble[1][2][4]

Experimental Protocol: Determination of Quantitative Solubility using the Shake-Flask Method

To obtain precise, quantitative solubility data, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a reliable and widely accepted approach. This protocol provides a step-by-step guide for its implementation.

Objective: To determine the equilibrium solubility of **Boc-Phg-OH** in a specific organic solvent at a controlled temperature.

Materials:

- **Boc-Phg-OH** (solid)
- Selected organic solvent (HPLC grade)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or vortex mixer
- Thermostatically controlled environment (e.g., incubator, water bath)

- Centrifuge
- Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 μm or 0.45 μm)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of solid **Boc-Phg-OH** to a scintillation vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
 - Add a known volume of the desired organic solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatically controlled environment set to the desired temperature.
 - Agitate the mixture using an orbital shaker or vortex mixer at a constant speed.
 - Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates are equal and the concentration of the dissolved solute is constant.
- Separation of Undissolved Solid:
 - After equilibration, remove the vial and allow the undissolved solid to settle.
 - To ensure complete separation of the solid from the supernatant, centrifuge the vial at a moderate speed for a specified time (e.g., 10-15 minutes at 3000 rpm).
- Sample Collection and Filtration:

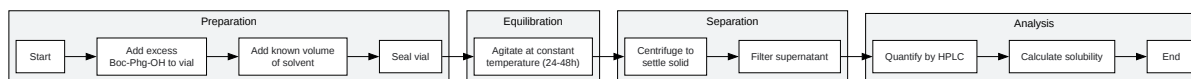
- Carefully withdraw an aliquot of the clear supernatant using a syringe.
- Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
- Quantification by HPLC:
 - Preparation of Standard Solutions: Prepare a series of standard solutions of **Boc-Phg-OH** of known concentrations in the same solvent.
 - Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area (or height) against the concentration.
 - Sample Analysis: Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.
 - Concentration Determination: Using the calibration curve, determine the concentration of **Boc-Phg-OH** in the diluted sample.
 - Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of **Boc-Phg-OH** in the chosen solvent at the specified temperature.

Data Reporting:

The solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), along with the specific solvent and temperature at which the measurement was performed.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **Boc-Phg-OH**.



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Caption: Workflow for determining the solubility of **Boc-Phg-OH** using the shake-flask method.

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